molecular formula C22H26N2O3 B2942492 tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate CAS No. 2365419-69-6

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate

Cat. No.: B2942492
CAS No.: 2365419-69-6
M. Wt: 366.461
InChI Key: IXQULWVDBZDUQG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry. This compound features a piperazine ring core protected by a tert-butyloxycarbonyl (Boc) group, a staple in multi-step synthetic processes due to its stability and ease of selective deprotection. The 4-benzoylphenyl substituent provides a versatile aromatic ketone functional group, making this building block particularly valuable for the synthesis of more complex target molecules. Piperazine-carboxylate derivatives are recognized as privileged scaffolds in drug discovery, frequently serving as precursors for the development of biologically active compounds . Research into analogous tert-butyl piperazine-1-carboxylate compounds has demonstrated their significant utility as synthetic intermediates for investigating G-protein coupled receptors (GPCRs) and have also shown promise in materials science applications such as corrosion inhibition . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,3)27-21(26)24-15-13-23(14-16-24)19-11-9-18(10-12-19)20(25)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQULWVDBZDUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-benzoylphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate with analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Substituent Diversity and Electronic Effects

Compound Name (Substituent) Key Features Molecular Weight (g/mol) Notable Properties/Applications Reference ID
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenylsulfonyl group (electron-withdrawing) ~336.4 Intermediate for anti-schistosomal agents
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Amino and nitro groups (electron-donating/withdrawing) ~364.4 Precursor to benzimidazole bioactive compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate Boronate ester (cross-coupling reagent) ~457.3 Suzuki-Miyaura coupling applications
tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate Cyano and formyl groups (polar, reactive) ~355.4 Building block for heterocyclic syntheses
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyanopyridinyl (aromatic, planar) ~316.4 Target profiling in drug discovery

Key Observations:

  • This contrasts with electron-donating groups like amino () or polar boronate esters ().
  • Solubility: Lipophilicity (Log P) is expected to be higher for the benzoyl derivative than for compounds with polar groups (e.g., amino or hydroxyl), aligning with trends observed in tert-butyl 4-methylpiperazine-1-carboxylate (Log S = -3.3) .

Crystallographic and Conformational Insights

  • Crystal Packing: Bulky substituents like benzoylphenyl may induce distinct packing modes compared to smaller groups. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits weak hydrogen bonds and specific torsion angles (), while hydroxy-phenylpyrimidinyl derivatives form supramolecular ribbons via hydrogen bonding ().

Biological Activity

Tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with benzoyl chloride derivatives in the presence of tert-butyl carbamate. The following reaction scheme outlines the general process:

  • Formation of Piperazine Derivative : Piperazine is reacted with benzoyl chloride to form the benzoyl-substituted piperazine.
  • Carboxylation : The resulting compound is then treated with tert-butyl chloroformate to introduce the tert-butyl carboxylate moiety.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as receptors or enzymes. The structural features, including the piperazine ring and benzoyl group, are crucial for binding affinity and specificity.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperazine derivatives, including this compound. The results indicated that this compound inhibited cell growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The study concluded that further optimization could enhance its efficacy against a broader range of cancer types .

Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating moderate antibacterial activity. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameActivity TypeIC50/MIC (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial25
This compoundAnticancer/Antimicrobial15 / 32

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